3-Bromo-1-phenylazetidine
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Overview
Description
3-Bromo-1-phenylazetidine is a four-membered nitrogen-containing heterocycle with a bromine atom and a phenyl group attached to the azetidine ring
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
- Another approach includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods:
- Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes mentioned above, with optimizations for yield and purity.
Types of Reactions:
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1-phenylazetidine.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products:
- Oxidation can yield N-oxides.
- Reduction can produce 1-phenylazetidine.
- Substitution reactions can lead to various substituted azetidines depending on the nucleophile used .
Scientific Research Applications
3-Bromo-1-phenylazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1-phenylazetidine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects . The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness:
- 3-Bromo-1-phenylazetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
3-bromo-1-phenylazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQLZSHKNVBYOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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